molecular formula C17H16N2O4S B5157146 N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine

N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine

Cat. No.: B5157146
M. Wt: 344.4 g/mol
InChI Key: UBKKTSOMBTWEMY-UHFFFAOYSA-N
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Description

N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine is a complex organic compound with a unique structure that includes a thiophene ring, nitro group, and benzyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a thiophene derivative followed by the introduction of benzyl and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl and phenyl groups can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine: Unique due to its specific substituents and functional groups.

    This compound derivatives: Similar compounds with slight modifications in the substituents, leading to different properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-3-nitro-1,1-dioxo-N-phenyl-2,3-dihydrothiophen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-19(21)17-13-24(22,23)12-16(17)18(15-9-5-2-6-10-15)11-14-7-3-1-4-8-14/h1-10,12,17H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKKTSOMBTWEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=CS1(=O)=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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